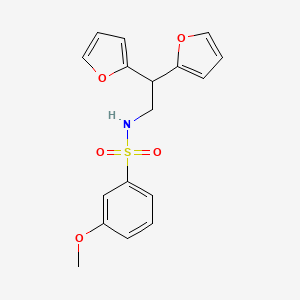![molecular formula C17H18N2OS2 B2978757 2-Methyl-5-[2-(methylsulfanyl)pyridine-3-carbonyl]-2,3,4,5-tetrahydro-1,5-benzothiazepine CAS No. 1147331-54-1](/img/structure/B2978757.png)
2-Methyl-5-[2-(methylsulfanyl)pyridine-3-carbonyl]-2,3,4,5-tetrahydro-1,5-benzothiazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-5-[2-(methylsulfanyl)pyridine-3-carbonyl]-2,3,4,5-tetrahydro-1,5-benzothiazepine is a complex organic compound with significant potential across various fields, including chemistry, biology, medicine, and industry. Its unique structure, comprising both pyridine and benzothiazepine rings, imparts distinct chemical properties that make it a subject of interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of 2-Methyl-5-[2-(methylsulfanyl)pyridine-3-carbonyl]-2,3,4,5-tetrahydro-1,5-benzothiazepine typically involves multi-step organic synthesis techniques
Step 1: : Cyclization of 2-aminobenzothiazole with an appropriate alkylating agent under controlled temperature and pH conditions.
Step 2: : Coupling of the resulting intermediate with 2-(methylsulfanyl)pyridine-3-carboxylic acid using a coupling reagent like EDCI (N-Ethyl-N′-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Step 3: : Final purification steps involving recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: : Industrial production methods might involve more scalable and cost-effective procedures, such as continuous flow synthesis or optimized batch processes. These methods would emphasize maximizing yield while minimizing waste and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions: : 2-Methyl-5-[2-(methylsulfanyl)pyridine-3-carbonyl]-2,3,4,5-tetrahydro-1,5-benzothiazepine can undergo various chemical reactions, including:
Oxidation: : Oxidation of the methylsulfanyl group to a sulfoxide or sulfone.
Reduction: : Reduction of the pyridine ring to yield a dihydropyridine derivative.
Substitution: : Electrophilic aromatic substitution on the benzothiazepine ring and nucleophilic substitution on the pyridine ring.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Halogenated reagents for electrophilic substitutions, nucleophiles like amines or thiols for nucleophilic substitutions.
Major Products
Oxidation: : Sulfoxide or sulfone derivatives.
Reduction: : Dihydropyridine derivatives.
Substitution: : Functionalized benzothiazepine or pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methyl-5-[2-(methylsulfanyl)pyridine-3-carbonyl]-2,3,4,5-tetrahydro-1,5-benzothiazepine has a broad range of applications, including:
Chemistry: : As an intermediate in organic synthesis and for developing new synthetic methodologies.
Biology: : Potential role as a biochemical probe for studying enzyme functions and metabolic pathways.
Medicine: : Investigated for its therapeutic potential in treating conditions such as cancer, due to its ability to interact with specific molecular targets.
Industry: : Used in the manufacture of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action for 2-Methyl-5-[2-(methylsulfanyl)pyridine-3-carbonyl]-2,3,4,5-tetrahydro-1,5-benzothiazepine involves its interaction with molecular targets, such as enzymes or receptors, which can modulate biochemical pathways.
Molecular Targets and Pathways
Enzyme Inhibition: : May inhibit specific enzymes by binding to their active sites.
Receptor Modulation: : Can act as an agonist or antagonist for particular receptors involved in cellular signaling.
Vergleich Mit ähnlichen Verbindungen
Compared to similar compounds, 2-Methyl-5-[2-(methylsulfanyl)pyridine-3-carbonyl]-2,3,4,5-tetrahydro-1,5-benzothiazepine is unique due to the presence of both pyridine and benzothiazepine rings, which confer specific chemical and biological activities.
Similar Compounds
2-Methylbenzothiazepines: : Known for their use as calcium channel blockers.
Pyridine Derivatives: : Widely used in medicinal chemistry for their pharmacological properties.
Eigenschaften
IUPAC Name |
(2-methyl-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-(2-methylsulfanylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS2/c1-12-9-11-19(14-7-3-4-8-15(14)22-12)17(20)13-6-5-10-18-16(13)21-2/h3-8,10,12H,9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTXALPMXBBZIRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C2=CC=CC=C2S1)C(=O)C3=C(N=CC=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B2978675.png)
![5-(2-methoxyphenyl)-8,8-dimethyl-2-(methylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2978677.png)
![ethyl 2-[(2Z)-2-[(3-nitrobenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2978679.png)

![N'-(4-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]ethanediamide](/img/structure/B2978683.png)
![4-(3-(2-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2978684.png)

![2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(3-phenylpropyl)acetamide](/img/structure/B2978687.png)

![N,N-diethyl-5-{5-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridin-2-amine](/img/structure/B2978692.png)



![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2978697.png)
